S-(4-Butylphenyl) 4-propylbenzene-1-carbothioate
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Overview
Description
S-(4-Butylphenyl) 4-propylbenzene-1-carbothioate: is an organic compound that belongs to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group. This compound is notable for its aromatic structure, which includes two benzene rings substituted with butyl and propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Butylphenyl) 4-propylbenzene-1-carbothioate typically involves the reaction of 4-butylphenol with 4-propylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with a thiol reagent to form the final thioester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-(4-Butylphenyl) 4-propylbenzene-1-carbothioate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thioester can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.
Scientific Research Applications
S-(4-Butylphenyl) 4-propylbenzene-1-carbothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-Butylphenyl) 4-propylbenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release the corresponding thiol and carboxylic acid, which can then interact with various enzymes and proteins. The aromatic rings can also participate in π-π stacking interactions with other aromatic molecules, influencing their biological activity.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Butylphenyl) 4-butylbenzene-1-carbothioate
- S-(4-Butoxyphenyl) 4-propylbenzene-1-carbothioate
- Benzenecarbothioic acid, 4-propoxy-, S-(4-butylphenyl) ester
Uniqueness
S-(4-Butylphenyl) 4-propylbenzene-1-carbothioate is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both butyl and propyl groups provides a distinct steric and electronic environment, differentiating it from other similar thioesters.
Properties
CAS No. |
61518-75-0 |
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Molecular Formula |
C20H24OS |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
S-(4-butylphenyl) 4-propylbenzenecarbothioate |
InChI |
InChI=1S/C20H24OS/c1-3-5-7-17-10-14-19(15-11-17)22-20(21)18-12-8-16(6-4-2)9-13-18/h8-15H,3-7H2,1-2H3 |
InChI Key |
WBQNBHSXKNYSFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)CCC |
Origin of Product |
United States |
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